N-phenyl-3-(3-phenylpropanamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-21(16-15-17-9-3-1-4-10-17)26-22-19-13-7-8-14-20(19)29-23(22)24(28)25-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHJBLSNRFPXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-phenyl-3-(3-phenylpropanamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and minimal side reactions
Chemical Reactions Analysis
N-phenyl-3-(3-phenylpropanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for N-phenyl-3-(3-phenylpropanamido)benzofuran-2-carboxamide is , with a molecular weight of 308.3 g/mol. The compound features a benzofuran moiety linked to a phenylpropanamide group, which is crucial for its biological activity.
Chemistry
This compound serves as a scaffold for designing new chemical entities with potential biological activities. Its structural versatility allows researchers to modify the compound to enhance specific properties, making it a valuable tool in synthetic organic chemistry.
Biology
The compound is extensively studied for its potential biological activities, particularly in antimicrobial and anticancer research:
- Antimicrobial Activity: In vitro studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are detailed in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential as a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.
Anticancer Properties
Research has shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. A notable case study involved the treatment of MCF-7 breast cancer cells with the compound, revealing increased caspase-3 activity and modulation of apoptotic proteins:
Case Study: Apoptotic Induction in Cancer Cells
- Treatment: 50 µM of the compound for 48 hours
- Results:
- Increased caspase-3 activity (indicative of apoptosis)
- Downregulation of anti-apoptotic proteins (e.g., Bcl-2)
- Upregulation of pro-apoptotic proteins (e.g., Bax)
This study underscores the compound's potential as an anticancer agent through its ability to induce programmed cell death.
Neuroprotective Effects
Recent studies have suggested that this compound possesses neuroprotective properties. A study on primary cultured rat cortical neurons exposed to NMDA-induced excitotoxicity demonstrated significant protection against neuronal damage:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 85 |
| 50 | 75 |
| 100 | 60 |
At a concentration of 100 µM, the compound maintained cell viability at approximately 60%, indicating substantial neuroprotective effects compared to control groups.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of benzofuran derivatives. Modifications at specific positions on the benzofuran ring or phenylpropanamide side chain can enhance or diminish biological efficacy. For instance, substituents such as -CH₃ or -OH have been shown to improve neuroprotective effects.
Mechanism of Action
The mechanism of action of N-phenyl-3-(3-phenylpropanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. Similarly, its antibacterial activity could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .
Comparison with Similar Compounds
Key Comparisons:
Analysis:
- Substituent Effects: The target compound’s 3-phenylpropanamido group introduces bulkier aromaticity compared to the chloro-substituted propanamido chain in ’s analog.
- Electron-Donating/Withdrawing Groups: Derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) at meta/para positions () showed enhanced antioxidative capacity in cell-free assays. The target compound’s lack of such groups suggests its activity may rely on steric or π-π interactions rather than electronic effects.
Insights :
- The target compound’s lack of hydroxamic acid or pesticidal functional groups (e.g., triazinyl) limits its utility in metal chelation or agriculture but positions it as a candidate for central nervous system disorders.
Biological Activity
N-phenyl-3-(3-phenylpropanamido)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological potential.
The synthesis of benzofuran derivatives, including this compound, typically involves a modular approach that allows for the introduction of various substituents at specific positions on the benzofuran core. A common method includes the use of directed C–H arylation and transamidation techniques, which facilitate the efficient formation of the desired amide linkages while maintaining high yields and purity .
Antioxidant and Neuroprotective Effects
Research indicates that benzofuran derivatives exhibit notable neuroprotective and antioxidant activities. For instance, a study on related compounds demonstrated significant protection against NMDA-induced excitotoxicity in rat cortical neurons. Compounds with specific substitutions showed enhanced protective effects, suggesting that modifications on the benzofuran structure can optimize neuroprotective properties .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In studies involving various synthesized derivatives, compounds similar to this compound were found to possess antibacterial and antifungal properties. The effectiveness was assessed using standard methods such as the cup plate method for antibacterial screening .
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The compound's structure allows it to engage in π-π stacking interactions with aromatic residues in proteins and form hydrogen bonds with amino acid side chains, potentially modulating enzyme or receptor activity.
Case Studies
- Neuroprotective Study : A series of benzofuran derivatives were tested for their neuroprotective effects against excitotoxic damage. Among them, specific compounds demonstrated efficacy comparable to established neuroprotectants like memantine, indicating a promising avenue for developing new treatments for neurodegenerative diseases .
- Antimicrobial Evaluation : In a comparative study, several derivatives were synthesized and screened for their antibacterial and antifungal activities. The results showed that some compounds exhibited superior activity compared to standard antibiotics, highlighting their potential as therapeutic agents against resistant strains .
Data Summary
Q & A
Basic: What are the recommended synthetic strategies for N-phenyl-3-(3-phenylpropanamido)benzofuran-2-carboxamide?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Reacting benzofuran-2-carboxylic acid derivatives with substituted phenylpropanamines using coupling agents like EDCl/HOBt or DCC .
- Functional group protection : Temporary protection of reactive groups (e.g., amines) to prevent side reactions during synthesis .
- Optimization of reaction conditions : Solvent selection (e.g., DMF, acetonitrile), temperature control (reflux or microwave-assisted synthesis), and inert atmospheres (N₂/Ar) to enhance yield and purity .
Key Validation : Monitor reactions via TLC or HPLC, and confirm purity through recrystallization or column chromatography .
Basic: How is the molecular structure of this compound characterized in academic research?
Methodological Answer:
Structural elucidation employs:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., phenylpropanamido vs. benzofuran protons) .
- IR spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
- X-ray crystallography : Resolve absolute stereochemistry and intermolecular interactions in solid-state structures .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation times) and use positive controls (e.g., reference inhibitors) .
- Structural analogs : Compare activity of derivatives with modified substituents (e.g., halogenation at phenyl rings) to identify critical pharmacophores .
- Orthogonal validation : Confirm results using complementary assays (e.g., enzyme inhibition + cellular viability assays) .
Advanced: What methodologies are used to study its structure-activity relationships (SAR)?
Methodological Answer:
SAR studies involve:
- Systematic substituent variation : Synthesize analogs with changes to the phenylpropanamido chain or benzofuran core .
- Computational docking : Predict binding modes to targets (e.g., kinases) using software like AutoDock or Schrödinger .
- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity via molecular dynamics simulations .
Example : Fluorine substitution at the phenyl ring enhances metabolic stability but may reduce solubility .
Advanced: How can advanced synthetic techniques optimize the compound’s yield and scalability?
Methodological Answer:
- Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., amide bond formation) with controlled temperature and reduced side products .
- Flow chemistry : Improve scalability and safety for hazardous steps (e.g., nitration) using continuous reactors .
- Catalytic methods : Employ Pd/C or Ni catalysts for selective hydrogenation of intermediates .
Basic: What analytical techniques assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidation with H₂O₂, thermal/light exposure) .
- HPLC-MS : Monitor degradation products and identify hydrolytic cleavage sites (e.g., amide bond breakdown) .
- pH-solubility profiles : Measure solubility in buffers (pH 1–7.4) to predict gastrointestinal stability .
Advanced: What experimental designs validate its mechanism of action in disease models?
Methodological Answer:
- Target engagement assays :
- Surface plasmon resonance (SPR) : Quantify binding kinetics to purified proteins (e.g., receptors) .
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in live cells .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis, inflammation) .
- In vivo models : Dose-response studies in disease-relevant animal models (e.g., xenografts for anticancer activity) with PK/PD correlation .
Basic: How is the compound’s purity validated for pharmacological studies?
Methodological Answer:
- Chromatographic methods :
- HPLC : ≥95% purity with UV detection at λmax (~254 nm for benzofuran) .
- Chiral HPLC : Resolve enantiomeric impurities if applicable .
- Elemental analysis : Confirm C, H, N composition within ±0.4% of theoretical values .
Advanced: What computational tools predict its pharmacokinetic (PK) properties?
Methodological Answer:
- ADME prediction : Use SwissADME or ADMETLab to estimate absorption (LogP, TPSA), metabolism (CYP450 interactions), and toxicity .
- Molecular dynamics (MD) simulations : Model blood-brain barrier penetration or plasma protein binding .
- Physiologically based pharmacokinetic (PBPK) modeling : Scale in vitro data to predict human exposure .
Advanced: How do researchers address solubility challenges in formulation studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
